molecular formula C12H10ClNO4 B14222226 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione CAS No. 541527-99-5

1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14222226
CAS No.: 541527-99-5
M. Wt: 267.66 g/mol
InChI Key: NVBXTSOUFDARHP-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their versatile biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of 4-chloro-3-methylbenzoic acid with pyrrolidine-2,5-dione. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 1-[(3-Chloro-4-methylbenzoyl)oxy]pyrrolidine-2,5-dione
  • 1-[(4,5-Difluoro-2-methylbenzoyl)oxy]pyrrolidine-2,5-dione
  • 1-[(4-Chloro-phenyl)pyrrolidine-2,5-dione]

Comparison: 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

CAS No.

541527-99-5

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-chloro-3-methylbenzoate

InChI

InChI=1S/C12H10ClNO4/c1-7-6-8(2-3-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3

InChI Key

NVBXTSOUFDARHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Cl

Origin of Product

United States

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